5-Chlorohydrochlorothiazide
Overview
Description
5-Chlorohydrochlorothiazide is a derivative of hydrochlorothiazide . Hydrochlorothiazide is a thiazide diuretic (water pill) that helps prevent your body from absorbing too much salt, which can cause fluid retention . It is used to treat high blood pressure (hypertension) and fluid retention (edema) in people with congestive heart failure, cirrhosis of the liver, or kidney disorders, or edema caused by taking steroids or estrogen .
Molecular Structure Analysis
The molecular formula of 5-Chlorohydrochlorothiazide is C7H7Cl2N3O4S2 . Its molecular weight is 332.18 .Physical And Chemical Properties Analysis
The molecular formula of 5-Chlorohydrochlorothiazide is C7H7Cl2N3O4S2 . Its molecular weight is 332.18 .Scientific Research Applications
Thiazides in Hypertension and Cardiovascular Therapy : Thiazides, including chlorothiazide derivatives, have been crucial in treating hypertension and congestive heart failure. They enhance the responsiveness to other hypotensive agents and enable sustained blood pressure control with minimal discomfort (Beyer, 2015).
Efficacy in Blood Pressure Management : Comparisons of different thiazide diuretics, like chlorthalidone and hydrochlorothiazide, in managing blood pressure, have shown significant reductions in both systolic and diastolic blood pressures. These findings highlight the importance of choosing the right thiazide derivative for effective hypertension management (Pareek et al., 2016).
Comparison with Other Diuretics : A study evaluating the efficacy of a new oral diuretic, Disamide, found similarities in action to chlorothiazide, including inhibition of carbonic anhydrase and diuretic action (Symons & Barber, 1960).
Use in Nephrolithiasis : Thiazide diuretics are also used in treating nephrolithiasis. The literature suggests dosing strategies for hydrochlorothiazide and its derivatives for stone recurrence prevention and hypertension management (Reilly, Peixoto & Desir, 2010).
Photolytic Decomposition Studies : Research has explored the photolytic decomposition of hydrochlorothiazide, which sheds light on the chemical stability and properties of this class of drugs (Tamat & Moore, 1983).
Synthesis and Chemistry of Thiazide Derivatives : Studies have been conducted on the synthesis and chemistry of thiazide derivatives, including chlorothiazide, providing insight into the development of these compounds for therapeutic use (Gyűjtő et al., 2020).
Risk Assessment : There's research indicating the risk of nonmelanoma skin cancer associated with hydrochlorothiazide use, suggesting the need for careful monitoring and risk assessment when prescribing this class of drugs (Pedersen et al., 2017).
Antioxidant Properties : The antioxidant properties of indapamide and hydrochlorothiazide have been evaluated, highlighting their potential in vascular protection and oxidative injury prevention (Vergely et al., 2004).
Safety And Hazards
properties
IUPAC Name |
5,6-dichloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O4S2/c8-5-3(17(10,13)14)1-4-7(6(5)9)11-2-12-18(4,15)16/h1,11-12H,2H2,(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNKBIJVLZUERH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=C(C(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorohydrochlorothiazide | |
CAS RN |
5233-42-1 | |
Record name | 5-Chlorohydrochlorothiazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005233421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-CHLOROHYDROCHLOROTHIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ0VQ8J83H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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